N1-cyclopropyl-3-methylbenzene-1,2-diamine

Description

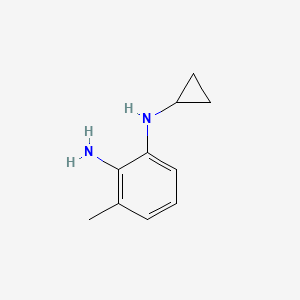

N1-Cyclopropyl-3-methylbenzene-1,2-diamine is an aromatic diamine derivative featuring a cyclopropyl group attached to the N1 position of the benzene-1,2-diamine scaffold and a methyl substituent at the 3-position of the aromatic ring. The cyclopropyl group, a strained three-membered ring, introduces significant steric hindrance while also modulating electron density through its inductive effects.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-N-cyclopropyl-3-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H14N2/c1-7-3-2-4-9(10(7)11)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3 |

InChI Key |

NIQAVIZPZQBCDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclopropylation of Benzene Derivatives: One common method involves the cyclopropylation of a benzene derivative followed by the introduction of amine groups. This can be achieved through a series of reactions including Friedel-Crafts alkylation and subsequent amination.

Direct Amination: Another approach is the direct amination of a cyclopropyl-methylbenzene derivative using reagents such as ammonia or primary amines under high temperature and pressure conditions.

Industrial Production Methods: Industrial production of N1-cyclopropyl-3-methylbenzene-1,2-diamine typically involves large-scale chemical reactors where the above synthetic routes are optimized for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-cyclopropyl-3-methylbenzene-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).

Major Products:

Oxidation: Quinones, nitroso compounds.

Reduction: Secondary amines, primary amines.

Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: N1-cyclopropyl-3-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the behavior of amine-containing compounds in biological systems.

Medicine:

Drug Development: It serves as a precursor or building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

Dye and Pigment Production: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism by which N1-cyclopropyl-3-methylbenzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methyl groups influence the compound’s binding affinity and specificity, while the amine groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzene-1,2-Diamine Derivatives

Key Observations :

- Electronic Effects : The 3-methyl group (meta to diamine positions) may direct electrophilic substitution differently than para-substituted analogs (e.g., 4-methylbenzene-1,2-diamine), favoring regioselectivity in heterocyclic syntheses .

Experimental and Theoretical Correlations

- The cyclopropyl and methyl groups in the target compound may similarly enhance corrosion inhibition by modulating electron density .

Biological Activity

N1-cyclopropyl-3-methylbenzene-1,2-diamine, an organic compound characterized by its unique structural features, has garnered attention in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 176.26 g/mol. Its structure includes a cyclopropyl group and two amine functionalities attached to a benzene ring, which contribute to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of cyclopropyl and methyl groups enhances its binding affinity and specificity due to steric and electronic effects. The amine groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of target molecules.

Drug Development

This compound is being investigated as a precursor in the development of drugs targeting neurological and psychiatric disorders. Its unique structure allows it to act on various biological pathways, potentially leading to novel therapeutic agents.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Activity Profile | Unique Aspects |

|---|---|---|

| N1-cyclopropylbenzene-1,2-diamine | Moderate binding affinity | Lacks methyl group |

| N-cyclopropyl-3-methylbenzene-1,4-diamine | Varies based on substitution pattern | Different substitution pattern affects reactivity |

| N,N-dimethylcyclopropylbenzene-1,2-diamine | Higher solubility | Contains dimethylamine groups |

Study 1: Interaction with Receptors

In a study examining the interaction of this compound with specific receptors involved in neurotransmission, researchers found that the compound exhibited significant binding affinity. The results indicated that modifications to the cyclopropyl group could enhance or reduce activity depending on the receptor type involved.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. The compound demonstrated inhibitory effects on various cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colon carcinoma). The IC50 values were recorded at approximately 23 nM for CDK1 inhibition, indicating potential as a selective inhibitor in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.